molecular formula C6H8N2O B13608001 2-(1H-imidazol-2-yl)propanal

2-(1H-imidazol-2-yl)propanal

Cat. No.: B13608001
M. Wt: 124.14 g/mol
InChI Key: ROOAXLYDMKRVHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-imidazol-2-yl)propanal is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms within their ring structure. This specific compound features an imidazole ring substituted with a propanal group, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-imidazol-2-yl)propanal typically involves the cyclization of amido-nitriles. One method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-imidazol-2-yl)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.

Major Products:

    Oxidation: 2-(1H-imidazol-2-yl)propanoic acid.

    Reduction: 2-(1H-imidazol-2-yl)propanol.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-2-yl)propanal depends on its specific application. In biological systems, imidazole derivatives often act by inhibiting enzymes or interacting with nucleic acids. For example, they can inhibit cytochrome P450 enzymes, affecting drug metabolism . The molecular targets and pathways involved vary widely depending on the specific derivative and its application.

Comparison with Similar Compounds

Uniqueness: 2-(1H-imidazol-2-yl)propanal is unique due to its specific structure, which combines the reactivity of an aldehyde group with the versatility of the imidazole ring. This makes it a valuable intermediate in the synthesis of various biologically active compounds and industrial chemicals.

Properties

IUPAC Name

2-(1H-imidazol-2-yl)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5(4-9)6-7-2-3-8-6/h2-5H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOAXLYDMKRVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C1=NC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.